molecular formula C12H14N4O3 B7688791 N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7688791
M. Wt: 262.26 g/mol
InChI Key: WLYQBQDDJKCZMB-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of nitroanilines. This compound features a unique structure with a nitro group, a methyl group, and an oxadiazole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves a multi-step process. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Amination: Conversion of the nitro group to an amine.

    Oxadiazole Formation: Cyclization to form the oxadiazole ring.

    Alkylation: Introduction of the methyl and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by cyclization and alkylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and oxadiazole derivatives.

Scientific Research Applications

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

Uniqueness

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-4-11-14-12(19-15-11)8-5-6-9(13-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYQBQDDJKCZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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